molecular formula C19H19N3O4S2 B2639146 N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922001-56-7

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2639146
CAS No.: 922001-56-7
M. Wt: 417.5
InChI Key: SNETVOISBKITJX-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfonamide Group: The phenylsulfonamide group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide: Similar structure but with an amine instead of a sulfonamide group.

    N-(2-methoxybenzyl)-2-(2-(phenylsulfonyl)thiazol-4-yl)acetamide: Similar structure but with a sulfone group instead of a sulfonamide group.

Uniqueness

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of both the sulfonamide group and the methoxybenzyl moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-17-10-6-5-7-14(17)12-20-18(23)11-15-13-27-19(21-15)22-28(24,25)16-8-3-2-4-9-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNETVOISBKITJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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